N-1H-benzimidazol-2-yl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Overview
Description
N-1H-benzimidazol-2-yl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.16510826 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potent Enzyme Inhibitors
N-1H-benzimidazol-2-yl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide derivatives have been developed as potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, a key player in DNA repair processes. These compounds exhibit significant PARP enzyme potency and cellular potency, indicating their potential in enhancing the efficacy of cancer treatments by impairing DNA repair mechanisms in cancer cells. For instance, the discovery of ABT-888, a cyclic amine-containing benzimidazole carboxamide, demonstrated excellent potency against both PARP-1 and PARP-2 enzymes, suggesting its utility in cancer therapy (Penning et al., 2009).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives have shown promising antimicrobial and antioxidant activities. A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized, and several compounds exhibited significant antimicrobial activity against a range of microorganisms, as well as notable radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Anticancer Properties
The benzimidazole core structure has been incorporated into various compounds showing potent anticancer properties. Studies have focused on synthesizing benzimidazole carboxamide derivatives and evaluating their in vitro anticancer activity against multiple human cancer cell lines. Some derivatives displayed significant antiproliferative activity, highlighting the potential of these compounds as anticancer agents. For example, novel N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and showed effective antimicrobial properties, indicating their broader therapeutic applications (Sethi et al., 2016).
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c24-15(20-16-18-13-3-1-2-4-14(13)19-16)12-7-5-11(6-8-12)9-23-10-17-21-22-23/h1-4,10-12H,5-9H2,(H2,18,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBKUGXEFGXUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)NC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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